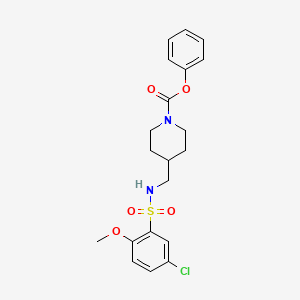

![molecular formula C8H4BrN3 B2431761 7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile CAS No. 2092298-18-3](/img/structure/B2431761.png)

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

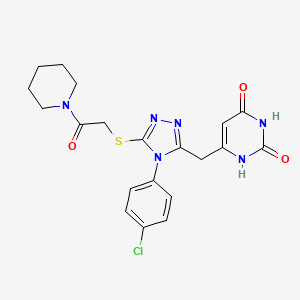

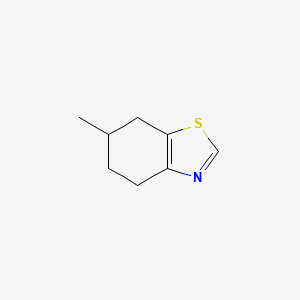

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received great attention in recent years due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 3-Bromoimidazo[1,2-a]pyridine-7-carbonitrile has a molecular weight of 222.04 .Scientific Research Applications

Materials Science and Optoelectronic Devices

The imidazo[1,5-a]pyridine scaffold, including 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile, has great potential in materials science. Researchers have explored its luminescent properties, making it suitable for optoelectronic applications. These include organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The compound’s electronic structure allows for efficient charge transport, making it valuable in device fabrication .

Sensors and Detection Systems

Due to its unique chemical structure, 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile can serve as a building block for sensor development. Researchers have investigated its use in chemical sensors, biosensors, and gas sensors. Its sensitivity to specific analytes makes it a promising candidate for detecting environmental pollutants, biomolecules, and gases .

Anti-Cancer Drug Development

Imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer agents. Researchers have synthesized analogs of 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile and evaluated their cytotoxicity against cancer cell lines. These compounds may interfere with cellular signaling pathways, making them attractive candidates for further drug development .

Confocal Microscopy and Imaging

Fluorescent molecules derived from imidazo[1,5-a]pyridine cores, including 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile, are used as imaging probes. Their emission properties allow for confocal microscopy, enabling researchers to visualize cellular structures and processes. These probes are valuable tools in biological research and diagnostics .

GSK-3β Inhibitors for Neurological Disorders

Researchers have explored imidazo[1,5-a]pyridine derivatives as potential GSK-3β inhibitors. These enzymes play a role in neurological disorders such as Alzheimer’s disease. Novel compounds based on the 7-bromoimidazo[1,5-a]pyridine scaffold have demonstrated improved in vitro CNS permeability, making them promising candidates for drug discovery .

Pharmaceutical Testing and Reference Standards

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is available as a high-quality reference standard for pharmaceutical testing. Researchers use it to validate analytical methods, assess purity, and ensure accurate results in drug development and quality control .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-bromoimidazo[1,5-a]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-2-12-7(3-6)5-11-8(12)4-10/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTFLHPZDBHBKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C#N)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2092298-18-3 |

Source

|

| Record name | 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B2431679.png)

![N-(2,4-difluorophenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2431684.png)

![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)

![7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2431689.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2431695.png)